AkaLumine hydrochloride
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Overview
Description
AkaLumine hydrochloride, also known as TokeOni, is a luciferin analogue. It is a luminescent substrate of luciferase used primarily for in vivo bioluminescence imaging. This compound is particularly noted for its near-infrared emission, which allows for deep tissue imaging with minimal interference from biological tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of AkaLumine hydrochloride involves several steps. One method includes reacting D-cysteine methyl ester hydrochloride with triphenylmethanol to obtain an intermediate, followed by further reactions to produce the final compound . The detailed synthetic route and reaction conditions are proprietary and often involve specific reagents and catalysts to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes stringent purification steps to achieve the desired purity levels, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions: AkaLumine hydrochloride primarily undergoes bioluminescent reactions when catalyzed by luciferase enzymes. It does not typically participate in common organic reactions like oxidation, reduction, or substitution under standard laboratory conditions.
Common Reagents and Conditions: The primary reagent for this compound reactions is luciferase. The reaction conditions are usually mild, often conducted at physiological pH and temperature to mimic biological environments .
Major Products: The major product of the bioluminescent reaction involving this compound is light emission in the near-infrared range (670-680 nm), which is used for imaging purposes .
Scientific Research Applications
AkaLumine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a probe in various chemical assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cellular and molecular biology to track gene expression and protein interactions in live cells and tissues.
Mechanism of Action
AkaLumine hydrochloride exerts its effects through a bioluminescent reaction catalyzed by luciferase. The reaction involves the oxidation of this compound, resulting in the emission of near-infrared light. This light emission is used for imaging purposes, allowing researchers to visualize and track biological processes in real-time .
Molecular Targets and Pathways: The primary molecular target of this compound is luciferase. The pathways involved include the enzymatic oxidation of the substrate, leading to light emission .
Comparison with Similar Compounds
D-luciferin: Another luciferin analogue used for bioluminescence imaging but with a shorter wavelength emission (around 578 nm).
Uniqueness: this compound is unique due to its near-infrared emission, which allows for deeper tissue imaging with higher sensitivity and lower background interference compared to other luciferin analogues .
Properties
IUPAC Name |
(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCNKVAGZCXXHX-SSRSOBHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.